molecular formula C17H26ClNO B14673936 1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride CAS No. 39234-01-0

1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride

Cat. No.: B14673936
CAS No.: 39234-01-0
M. Wt: 295.8 g/mol
InChI Key: IMCAEXAIAZGYOE-UHFFFAOYSA-N
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Description

1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a nitrogen-containing six-membered heterocycle that is widely used in medicinal chemistry due to its presence in many bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride typically involves the reaction of 1-phenylhexan-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

39234-01-0

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1-phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c19-17(16-10-4-1-5-11-16)12-6-2-7-13-18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H

InChI Key

IMCAEXAIAZGYOE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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